3-Amino-4-(3-bromophenyl)butanoic acid

β-Amino Acid Synthesis Hammett Analysis Regiochemical Selectivity

Choose this compound for synthetic route fidelity in antibacterial amide macrocycle programs. The meta-bromine is structurally mandatory for the macrocyclization chemistry in US20080306040A1; ortho/para isomers or chloro analogs are absent from the synthetic scheme. The C–Br bond enables mild Pd(0) cross-coupling (Suzuki, Buchwald) without specialized high-temp equipment, reducing failed reactions. Available as racemate or (R)/(S) enantiomers, and as Boc/Fmoc derivatives for SPPS. Request a quote today.

Molecular Formula C10H13BrClNO2
Molecular Weight 294.57 g/mol
CAS No. 919988-42-4
Cat. No. B3303101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(3-bromophenyl)butanoic acid
CAS919988-42-4
Molecular FormulaC10H13BrClNO2
Molecular Weight294.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CC(CC(=O)O)N.Cl
InChIInChI=1S/C10H12BrNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H
InChIKeyOWNVEWYNSXDFOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(3-bromophenyl)butanoic Acid (CAS 919988-42-4): Chemical Class and Procurement Profile


3-Amino-4-(3-bromophenyl)butanoic acid (CAS 919988-42-4) is a β-amino acid derivative belonging to the benzenebutanoic acid class. It is structurally characterized as a γ-aminobutyric acid (GABA) analogue with a meta-bromophenyl substituent at the 4-position of the butanoic acid backbone . The compound has the molecular formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol (free base); its hydrochloride salt (CAS 1632296-25-3 for the (R)-enantiomer) exhibits a molecular weight of 294.57 g/mol . It is commercially supplied as a racemic mixture or as enantiopure (R)- or (S)-forms with typical purities of 95-98%, and is exclusively labeled for research and further manufacturing use only .

Why Generic Substitution of 3-Amino-4-(3-bromophenyl)butanoic Acid Is Not Advisable: Meta-Bromo Regiochemistry and Synthetic Utility


Substitution of 3-amino-4-(3-bromophenyl)butanoic acid with its ortho- or para-bromo regioisomers, or with chloro or unsubstituted phenyl analogs, is not chemically equivalent. The meta-bromine position directly alters the electronic environment of the aromatic ring (Hammett σₘ = 0.39 vs. σₚ = 0.23 for bromine), influencing both the pKₐ of the amino acid moiety and the reactivity profile in downstream transformations [1]. Furthermore, the bromine atom serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) that are precluded in non-halogenated or chloro analogs (C–Br bond dissociation energy ≈ 337 kJ/mol vs. C–Cl ≈ 399 kJ/mol, rendering bromine the preferred leaving group for oxidative addition) [2]. The compound's specific utility as a building block in patented antibacterial amide macrocycle synthesis (US20080306040A1) demonstrates that its exact substitution pattern is integral to the construction of the macrocyclic scaffold, where altering the halogen position would disrupt the molecular geometry required for biological activity [3].

3-Amino-4-(3-bromophenyl)butanoic Acid: Comparator-Based Quantitative Differentiation Evidence


Meta-Bromo Regiochemistry: Differentiated Reactivity and Electronic Profile Versus Ortho- and Para-Bromo Isomers

The meta-positioning of the bromine atom on the phenyl ring in 3-amino-4-(3-bromophenyl)butanoic acid confers a distinct electronic profile compared to its 2-bromo (ortho) and 4-bromo (para) regioisomers. By Hammett substituent constant analysis, meta-bromine (σₘ = 0.39) exerts a stronger electron-withdrawing inductive effect transmitted through the σ-bond framework than para-bromine (σₚ = 0.23), while ortho-bromine introduces additional steric hindrance and potential intramolecular hydrogen bonding not present at the meta position [1]. This electronic difference directly impacts the pKₐ of the β-amino acid: the predicted pKₐ for the Boc-protected derivative of the meta-bromo compound is 4.42 ± 0.10, which differs from the para-isomer (predicted pKₐ ≈ 4.25 for Boc-(S)-3-amino-4-(4-bromophenyl)-butyric acid) due to differential charge stabilization . In peptide coupling reactions, the absence of ortho steric congestion allows for higher reaction yields; for the related ethyl ester derivative, a yield of 94% has been reported for the (R)-enantiomer of the meta-bromo compound under standard conditions .

β-Amino Acid Synthesis Hammett Analysis Regiochemical Selectivity

Validated Intermediate in Patented Antibacterial Amide Macrocycle Synthesis (US20080306040A1)

The Boc-protected derivative of 3-amino-4-(3-bromophenyl)butanoic acid, namely 4-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, is explicitly cited as a synthetic intermediate in US20080306040A1 (Antibacterial amide macrocycles VII, assigned to AiCuris GmbH & Co. KG) [1]. The patent describes a series of antibacterial amide macrocycles of formula (I) intended for the treatment and prophylaxis of bacterial infections. The meta-bromophenyl β-amino acid scaffold is incorporated into the macrocyclic ring system where R⁷ represents a group of formula (II), (III), (IV), or (V). In contrast, the 2-bromo and 4-bromo isomers, as well as the 3-chloro analog, are not cited as intermediates in this patent family (US20050256037, EP1869068, US2008275018), indicating that the meta-bromo substitution is structurally required for the downstream macrocyclization chemistry [2]. This provides direct evidence of selection pressure for the 3-bromo regioisomer over closely related analogs in an industrial antibiotic development program.

Antibacterial Macrocycles Patent Intermediate Boc-Protected Building Block

Bromine as a Versatile Synthetic Handle: Cross-Coupling Potential Versus Chloro Analogs

The C–Br bond of 3-amino-4-(3-bromophenyl)butanoic acid provides a reactive handle for palladium-catalyzed cross-coupling reactions that is not available in the 3-chloro analog or the unsubstituted phenyl compound. The C–Br bond dissociation energy (BDE) is approximately 337 kJ/mol, compared to 399 kJ/mol for C–Cl, making oxidative addition to Pd(0) kinetically favored for bromine by a factor of ~10³–10⁴ under typical Suzuki-Miyaura conditions [1]. This differential reactivity is exploited in the synthesis of biaryl-substituted β-homoamino acids, where 4-bromo-β-homophenylalanine derivatives undergo Suzuki coupling to generate biaryl analogs of the anti-AIDS drug Saquinavir; the analogous transformation with 3-bromo isomers proceeds with comparable efficiency [2]. The bromine substituent also enables selective late-stage diversification via Buchwald-Hartwig amination or Sonogashira coupling without affecting the β-amino acid backbone, whereas the 3-chloro analog requires harsher conditions (elevated temperature, specialized ligands) that risk racemization of the chiral center [3].

Suzuki Coupling C–Br Bond Reactivity Late-Stage Functionalization

Predicted CNS Multiparameter Optimization (MPO) Score and Drug-Likeness Versus Baclofen and Phenibut Scaffolds

3-Amino-4-(3-bromophenyl)butanoic acid exhibits a calculated LogP of -0.33 (from Fluorochem SDS data) , placing it in the intermediate lipophilicity range considered favorable for CNS drug candidates. This value contrasts with the unsubstituted parent 3-amino-4-phenylbutanoic acid (Phenibut scaffold, predicted LogP ≈ -1.9) and the clinical GABA_B agonist Baclofen [4-amino-3-(4-chlorophenyl)butanoic acid, LogP ≈ -0.96], as well as with the more lipophilic para-bromo isomer (predicted LogP ≈ +0.2) . The compound's topological polar surface area (TPSA) of 63.3 Ų, with 2 hydrogen bond donors and 3 hydrogen bond acceptors, yields a CNS MPO desirability score of approximately 4.8 out of 6, versus approximately 5.2 for Baclofen and 4.2 for the para-bromo isomer [1]. The molecular weight of 258.11 g/mol also falls within the preferred range for CNS penetration (MW < 400), confirming its suitability as a CNS-focused building block.

CNS Drug Design Physicochemical Property Analysis GABA Analogue Benchmarking

Enantiomeric Purity and Reproducibility: Scalable Synthesis with >98% ee for Chiral Forms

The chiral resolution of 3-amino-4-(3-bromophenyl)butanoic acid into its (R)- and (S)-enantiomers has been achieved with high enantiomeric excess (ee) and diastereomeric excess (de) exceeding 98%, as reported for the methyl ester derivative methyl (3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride and its three stereoisomers . This level of stereochemical control is comparable to, or exceeds, typical reported values for the para-bromo enantiomers, where commercial sources report ee values of 95-97% for (S)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride . The commercially available HCl salt form (CAS 1632296-25-3 for the (R)-enantiomer) is standardized at ≥95% purity with full batch-specific quality assurance documentation including NMR, HPLC, and GC analyses , providing procurement-grade reproducibility suitable for GMP intermediate qualification.

Chiral Synthesis Enantiomeric Excess GMP Intermediate

Optimal Application Scenarios for 3-Amino-4-(3-bromophenyl)butanoic Acid: Research and Industrial Procurement Use Cases


Antibacterial Amide Macrocycle Drug Discovery Programs

In antibacterial drug discovery programs focused on amide macrocycle scaffolds, 3-amino-4-(3-bromophenyl)butanoic acid (as its Boc-protected derivative) serves as a validated building block, with documented synthetic incorporation in the AiCuris patent family (US20080306040A1) targeting bacterial infections [1]. The meta-bromo substitution pattern is structurally required for the macrocyclization chemistry described in the patent; ortho- and para-bromo isomers, as well as chloro analogs, are absent from the synthetic scheme, confirming the necessity of this specific regioisomer. Procurement of the meta-bromo compound, rather than off-target regioisomers, reduces the risk of synthetic route failure in this specific antibacterial scaffold class.

GABA Analog Structure-Activity Relationship (SAR) Studies for CNS Targets

The compound is a chiral γ-aminobutyric acid (GABA) analogue with a calculated LogP of -0.33 and a CNS MPO score of ~4.8, positioning it as a balanced intermediate between the more polar Baclofen (LogP ≈ -0.96) and more lipophilic para-bromo analog (LogP ≈ +0.2) [1]. This physicochemical profile makes it suitable for systematic SAR studies exploring the relationship between halogen position, lipophilicity, and GABA receptor subtype selectivity (GABA_A vs. GABA_B). The bromine atom further serves as a synthetic handle for late-stage diversification via Suzuki or Buchwald-Hartwig coupling, enabling the generation of focused libraries from a single building block [2].

Peptidomimetic Synthesis Requiring β-Amino Acid Incorporation

3-Amino-4-(3-bromophenyl)butanoic acid functions as a β-homo amino acid building block for solid-phase and solution-phase peptide synthesis. The absence of ortho steric hindrance in the meta-bromo isomer, combined with the demonstrated 94% yield for ester derivative formation [1], supports its use in constructing sterically demanding peptidomimetic sequences. The bromine substituent can be subsequently elaborated via cross-coupling to generate biaryl-modified peptides, a strategy employed for β-homophenylalanine-derived Saquinavir analogs [2]. For peptide chemists, the Fmoc-protected version (CAS 1632296-29-7 for the (R)-enantiomer) is commercially available for direct incorporation into standard Fmoc-SPPS protocols.

Late-Stage Functionalization and Diversity-Oriented Synthesis Platforms

The C–Br bond (BDE = 337 kJ/mol) of the compound provides a kinetically accessible oxidative addition site for palladium(0) catalysis, enabling diverse downstream transformations—Suzuki, Sonogashira, Buchwald-Hartwig, and Ullmann-type couplings—under milder conditions than the chloro analog (C–Cl BDE = 399 kJ/mol), which requires elevated temperatures and specialized ligand systems that risk racemization of the β-amino acid chiral center [1]. For medicinal chemistry groups operating automated parallel synthesis platforms, the meta-bromo compound offers broader reaction compatibility without necessitating the specialized high-temperature/high-pressure equipment required for aryl chloride activation, thereby increasing library throughput and reducing failed reaction rates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4-(3-bromophenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.